molecular formula C11H7Cl2N B7990719 2-(3,4-Dichlorophenyl)pyridine CAS No. 5957-86-8

2-(3,4-Dichlorophenyl)pyridine

Cat. No.: B7990719
CAS No.: 5957-86-8
M. Wt: 224.08 g/mol
InChI Key: GTUGQMGQIBYDDV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a pyridine ring directly linked to a 3,4-dichlorophenyl group, a structure commonly associated with the development of pharmacologically active molecules. Related dichlorophenyl-substituted nitrogen heterocycles are frequently employed in the synthesis of compounds evaluated for their cytotoxic properties . Research Applications and Value: The primary value of this compound lies in its role as a synthetic intermediate. Its molecular scaffold is a key precursor in constructing more complex structures. For instance, structurally similar compounds serve as core templates in developing imidazopyridine derivatives, which have demonstrated potent anticancer activity through mechanisms such as microtubule disruption and apoptosis induction . The dichlorophenyl moiety is a common feature in ligands designed for various biological targets, and the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's binding affinity and physicochemical properties. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGQMGQIBYDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305647
Record name 2-(3,4-Dichlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-86-8
Record name 2-(3,4-Dichlorophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the enzyme furin through an induced-fit mechanism . This inhibition involves significant conformational changes in the enzyme’s active site, leading to the formation of a stable inhibitor-enzyme complex. The compound’s ability to bind tightly to its target makes it a promising candidate for drug development.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): Features a 3,4-dichlorophenyl group linked via an ethylamine chain to a pyrrolidine moiety. This compound exhibits high affinity for sigma receptors (Ki = 2.0 nM) due to its extended hydrophobic chain and tertiary amine group .

BD 737 (cis-N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine): Incorporates a cyclohexylamine core, enhancing stereoselective binding to sigma receptors (Ki = 1.3 nM for the 1S,2R enantiomer) .

Compound 13g (3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine): A fused imidazo-pyridine derivative with dual 3,4-dichlorophenyl groups, synthesized via click chemistry (90% yield) .

Compound Core Structure Substituents Key Interactions
2-(3,4-DCP)pyridine Pyridine 3,4-Dichlorophenyl at C2 π-π stacking, hydrophobic
BD 1008 Ethylamine-pyrrolidine 3,4-Dichlorophenylethyl, methyl-pyrrolidinyl Sigma receptor binding
Compound 13g Imidazo[1,2-a]pyridine Triazole-linked 3,4-dichlorobenzyl group Antimicrobial activity
Electronic Effects:
  • The 3,4-dichlorophenyl group acts as an electron-withdrawing substituent, reducing electron density on the pyridine ring and enhancing stability. This effect is critical in receptor-ligand interactions, as seen in BD 737's high sigma receptor affinity .
  • In contrast, pyridine derivatives with electron-donating groups (e.g., methoxy or amino) show reduced antimicrobial activity compared to halogenated analogs .

Pharmacological Activity

Antimicrobial Activity:
  • Pyridine derivatives with 3,4-dichlorophenyl groups (e.g., Compound 13g) exhibit potent activity against S. aureus and B. subtilis (MIC < 1 µg/mL) due to enhanced membrane penetration from hydrophobic Cl substituents .
Antileishmanial Activity:
  • Indole-pyrazolopyridine hybrids with 3,4-dichlorophenyl groups (e.g., Compound 192a) inhibit Leishmania promastigotes (IC50 = 2.1 µM) with negligible cytotoxicity (CC50 > 400 µM) .

Physical Properties

  • Melting Points : Pyridine derivatives with 3,4-dichlorophenyl groups typically exhibit high thermal stability (268–287°C) due to strong intermolecular halogen bonding .
  • Molecular Weight : Ranges from 283.11 g/mol (N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide) to 545 g/mol (complex triazole-imidazo pyridines) .

Biological Activity

2-(3,4-Dichlorophenyl)pyridine is an organic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a 3,4-dichlorophenyl group, which influences its chemical properties and biological interactions.

  • IUPAC Name: this compound
  • Molecular Formula: C11H7Cl2N
  • Molecular Weight: 224.08 g/mol
  • CAS Number: 5957-86-8

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Notably, it has been evaluated for its effectiveness against Chlamydia trachomatis, a significant cause of sexually transmitted infections. Studies suggest that derivatives of this compound can selectively inhibit the growth of C. trachomatis without adversely affecting host cells, demonstrating its potential as a therapeutic agent for treating chlamydial infections .

The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme furin through an induced-fit mechanism, which is crucial for the processing of various viral and cellular proteins. This inhibition can disrupt the lifecycle of certain pathogens, making it a promising candidate for further drug development.

Study on Antichlamydial Activity

A significant study focused on the synthesis and biological evaluation of compounds based on sulfonylpyridines revealed that introducing substituents like the 3,4-dichlorophenyl group enhanced antichlamydial activity. The results indicated that certain derivatives exhibited selective toxicity towards C. trachomatis, with minimal effects on mammalian cell lines. This selectivity is vital for developing safe and effective therapeutics .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of various pyridine derivatives, including this compound. These studies help in understanding how structural modifications can influence antimicrobial efficacy and toxicity profiles .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,5-DichlorophenylpyridineDifferent substitution patternVaries; less effective against C. trachomatis
2-(2,4-Dichlorophenyl)pyridineDifferent substitution patternPotentially different reactivity

This table illustrates how variations in chemical structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and dichlorophenyl precursors. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling can be employed. Key conditions include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to enhance reactivity .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and chlorine-substituted carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.11) .
  • X-ray Crystallography : For definitive stereochemical analysis, single-crystal diffraction data can resolve bond angles and substituent positions .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer :

  • LogP (2.64) : Indicates moderate lipophilicity, influencing solubility in organic solvents like dichloromethane .
  • Polar Surface Area (PSA, 74.6 Ų) : Predicts membrane permeability and bioavailability .
  • Melting Point : Determines stability under storage; differential scanning calorimetry (DSC) is used for measurement .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation risks (H333 hazard code) .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to comply with EPA regulations .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and bioactivity of related dichlorophenyl-pyridine derivatives?

  • Methodological Answer :

  • Chiral Synthesis : Use chiral auxiliaries (e.g., (S)-pyrrolidine derivatives) or asymmetric catalysis to induce enantioselectivity.
  • Bioactivity Correlation : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., CYP450 isoforms) .
  • Crystallographic Data : X-ray structures (e.g., CCDC entries) reveal how stereochemistry affects binding to biological targets .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from multiple assays (e.g., antimicrobial vs. anticancer studies) to identify confounding variables .
  • Dose-Response Curves : Validate EC₅₀ values across different cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analog Comparison : Compare substituent effects (e.g., 3,4-dichloro vs. 2,5-dichloro) using QSAR models .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for electrophilic substitution using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles .

Q. What are the proposed mechanisms behind enzyme inhibition by this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue shifts) upon ligand binding .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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